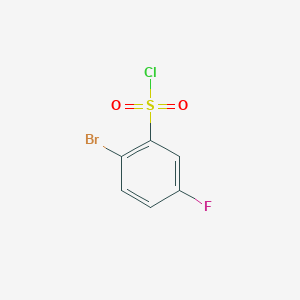

2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJFSUADOZWKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679333 | |

| Record name | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-67-5 | |

| Record name | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride (CAS No. 771-67-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a key bifunctional building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive sulfonyl chloride group alongside bromo and fluoro moieties, offers a versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of the halogen atoms allows for precise modulation of steric and electronic properties, as well as providing handles for further chemical transformations such as cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in the development of targeted therapeutics. The Chemical Abstracts Service (CAS) has assigned the number 771-67-5 to this compound[1][2].

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 62-63 °C. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 771-67-5 | [1][2] |

| Molecular Formula | C₆H₃BrClFO₂S | [2] |

| Molecular Weight | 273.51 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 62-63 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Reacts with water. |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-bromo-1-fluorobenzene. The synthesis can be broken down into two main steps: diazotization of the aniline and the subsequent sulfonylchlorination.

A general and adaptable protocol, based on established methodologies for the synthesis of aryl sulfonyl chlorides from anilines, is described below[1].

Experimental Protocol:

Step 1: Diazotization of 2-Amino-4-bromo-1-fluorobenzene

-

To a cooled (0-5 °C) suspension of 2-amino-4-bromo-1-fluorobenzene (1 equivalent) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.05-1.10 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality Behind Experimental Choices: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite solution helps to control the exothermicity of the reaction.

Step 2: Sulfonylchlorination

-

In a separate flask, a solution of sulfur dioxide in a suitable organic solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C.

-

A catalytic amount of copper(I) chloride is added to the sulfur dioxide solution.

-

The freshly prepared diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide/copper(I) chloride mixture, maintaining the temperature below 10 °C. Vigorous gas evolution (nitrogen) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the gas evolution ceases.

-

The reaction mixture is then poured into ice-water and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Trustworthiness of the Protocol: This two-step, one-pot procedure is a well-established and reliable method for the synthesis of a wide range of aryl sulfonyl chlorides. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following are expected spectroscopic data based on its structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons, each exhibiting splitting due to coupling with neighboring protons and the fluorine atom. The chemical shifts will be in the aromatic region (typically δ 7.0-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the carbons will be influenced by the attached substituents (bromo, fluoro, and sulfonyl chloride groups).

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) at approximately 1380 cm⁻¹ and 1180 cm⁻¹. Other notable peaks will include C-Br, C-F, and aromatic C-H and C=C stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine and chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The 2-bromo-5-fluorobenzenesulfonyl moiety is an increasingly important pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors[3][4]. The sulfonyl chloride group serves as a versatile handle for the introduction of various functionalities, most commonly through the formation of sulfonamides by reaction with primary or secondary amines.

The rationale behind the use of the 2-bromo-5-fluoro substitution pattern is multifaceted:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, and its electron-withdrawing nature can influence the pKa of adjacent functional groups, thereby affecting drug-target interactions.

-

Vector for Further Diversification: The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of a wider chemical space during lead optimization.

-

Specific Interactions with the Target: The sulfonamide group is a well-known hydrogen bond donor and acceptor, often forming key interactions with the hinge region of the kinase active site. The specific positioning of the bromo and fluoro substituents can provide additional beneficial interactions or orient the molecule optimally within the binding pocket.

Representative Protocol: Synthesis of a Sulfonamide Derivative

The following is a general protocol for the synthesis of a sulfonamide derivative from this compound.

-

To a solution of a primary or secondary amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a solution of this compound (1.05 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to afford the desired sulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of novel drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 2. This compound | C6H3BrClFO2S | CID 50998641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

This guide provides an in-depth analysis of the essential physical and chemical properties of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride, a key reagent in synthetic chemistry. The information herein is curated for researchers, chemists, and professionals in drug development, offering a blend of empirical data and practical insights to ensure safe and effective handling and application.

Introduction and Compound Identity

This compound is a substituted aromatic sulfonyl chloride. Its trifunctional nature—possessing a bromo, a fluoro, and a sulfonyl chloride group—makes it a versatile building block in medicinal chemistry and organic synthesis. The precise arrangement of these functional groups on the benzene ring dictates its unique reactivity and physical characteristics, which are critical for its application in the synthesis of complex molecules.

-

Chemical Structure:

Image Source: PubChem CID 50998641[1]

-

Synonyms: 2-Bromo-5-fluorobenzenesulfonyl chloride, 2-BROMO-5-FLUOROPHENYLSULFONYL CHLORIDE[1]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are paramount for its practical use, influencing everything from reaction setup to purification and storage. The data for this compound are summarized below. Note the conflicting data for the melting point from different suppliers, which underscores the importance of empirical verification in a laboratory setting.

| Property | Value | Source(s) |

| Physical Form | Powder | Enamine Store[2] |

| Melting Point | 62-63 °C | Enamine Store[2] |

| 32-33 °C | ChemicalBook (CAS 351003-47-9)[5] | |

| 33.0-42.0 °C | Thermo Fisher Scientific (for 2-Bromo-4-fluorobenzenesulfonyl chloride)**[6] | |

| Boiling Point | 92-94 °C at 0.35 mmHg | ChemicalBook (CAS 351003-47-9)[5] |

| 290.6 °C at 760 mmHg | Guidechem (for a related isomer)***[7] | |

| Density | 1.833 g/mL at 25 °C (lit.) | ChemicalBook (CAS 351003-47-9)[5][8] |

| Refractive Index | n20/D 1.5360 (lit.) | ChemicalBook (CAS 351003-47-9)[5][7] |

| Flash Point | >230 °F (>110 °C) | ChemicalBook (CAS 351003-47-9)*[5][7] |

*It is important to note that some sources associate the CAS number 351003-47-9 with 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, which has a different structure. The data from these sources should be used with caution.[5][7][8][9]

**Data for the regioisomer 2-Bromo-4-fluorobenzenesulfonyl chloride is included for comparative purposes, highlighting how small structural changes can impact physical properties.[6]

***This boiling point is listed for 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and is likely not representative of the target compound.[7]

Experimental Workflow for Physical Property Determination

To resolve discrepancies in reported data and to ensure the quality of the starting material, in-house verification of physical properties is a standard and recommended practice.

Causality: DSC is chosen over traditional melting point apparatus for its high precision and ability to detect thermal events like phase transitions and decomposition. It provides a thermodynamic profile of the material.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

Workflow Diagram:

Stability, Handling, and Storage

Stability: Aryl sulfonyl chlorides are generally sensitive to moisture. The sulfonyl chloride moiety can hydrolyze to the corresponding sulfonic acid, especially under basic conditions or at elevated temperatures.

Handling:

-

Due to its corrosive nature, as indicated by hazard statements, appropriate personal protective equipment (PPE) is mandatory.[2][3][10][11] This includes chemical-resistant gloves, safety goggles, and a lab coat.

-

Work should be conducted in a well-ventilated fume hood.

-

Avoid breathing dust.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]

-

Precautionary Statements: P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501.[2]

Storage:

-

Store in a tightly sealed container to prevent moisture ingress.

-

Recommended storage is at room temperature, under an inert atmosphere (e.g., argon or nitrogen).[2][12]

Logical Framework for Application in Synthesis

The utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for sequential, site-selective reactions.

Diagram of Synthetic Utility:

This trifunctional handle allows chemists to first, for example, form a sulfonamide, and then subsequently use the bromo or fluoro substituents for further carbon-carbon or carbon-heteroatom bond formation, building molecular complexity in a controlled manner.

References

- 1. This compound | C6H3BrClFO2S | CID 50998641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 771-67-5 [sigmaaldrich.com]

- 3. 2-Bromo-5-fluorobenzenesulfonyl chloride [oakwoodchemical.com]

- 4. 771-67-5 | this compound - AiFChem [aifchem.com]

- 5. 351003-47-9 | CAS DataBase [chemicalbook.com]

- 6. 2-Bromo-4-fluorobenzenesulfonyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. 351003-47-9|4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 10. 2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Fluorobenzenesulfonyl chloride | 2905-21-7 [chemicalbook.com]

- 12. 771-67-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sulfonyl chloride functional group, offers a versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its applications in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 62-63 °C.[1] Its molecular formula is C6H3BrClFO2S, corresponding to a molecular weight of 273.51 g/mol .[2]

| Property | Value | Source |

| Molecular Formula | C6H3BrClFO2S | [2] |

| Molecular Weight | 273.51 g/mol | [2] |

| CAS Number | 771-67-5 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 62-63 °C | [1] |

| Boiling Point | 300.1±27.0 °C (Predicted) | [3] |

| Density | 1.867±0.06 g/cm3 (Predicted) | [3] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer reaction. This reaction involves the diazotization of an aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. In the case of this compound, the starting material is 2-bromo-5-fluoroaniline.

Synthesis Workflow

Caption: Synthesis workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Sandmeyer reaction of anilines.

Materials:

-

2-Bromo-5-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Sulfur Dioxide (SO2)

-

Copper(II) Chloride (CuCl2)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium Sulfate (anhydrous)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-bromo-5-fluoroaniline to a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(II) chloride in a suitable solvent (e.g., acetic acid or an aqueous medium).

-

Bubble sulfur dioxide gas through this solution until saturation is reached, while maintaining a low temperature.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper chloride solution. Vigorous nitrogen evolution will be observed. The temperature should be carefully controlled during this addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water.

-

The solid product, this compound, will precipitate.

-

Collect the solid by filtration and wash it with cold water.

-

Dissolve the crude product in a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

-

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, which can in turn improve oral bioavailability and the overall pharmacokinetic profile of a drug.

This compound serves as a key intermediate for introducing the 2-bromo-5-fluorophenylsulfonyl moiety into a target molecule. This can be particularly useful in the development of:

-

Kinase Inhibitors: The sulfonyl group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the kinase active site. The substituted aromatic ring can provide additional binding interactions and influence the overall orientation of the inhibitor.

-

Antiviral Agents: The introduction of fluorinated motifs has been shown to be beneficial in the design of antiviral drugs.[4] The 2-bromo-5-fluorophenylsulfonyl group can be incorporated to improve the drug-like properties of these agents.

-

Other Therapeutic Areas: The versatility of the sulfonyl chloride group allows for its reaction with a wide range of nucleophiles (e.g., amines, alcohols, phenols) to form sulfonamides, sulfonates, and other derivatives, making it a valuable tool for the synthesis of a diverse array of potential therapeutic agents.

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, fluoro, and sulfonyl chloride substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of a substituted aromatic ring with electron-withdrawing groups.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile scaffold for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in modern medicinal chemistry.

References

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of rational drug design. Among the repertoire of versatile building blocks, 2-bromo-5-fluorobenzene-1-sulfonyl chloride stands out as a key intermediate, offering a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics. The insights presented herein are curated for the discerning researcher and drug development professional, aiming to bridge the gap between theoretical knowledge and practical application.

Section 1: Core Characteristics of this compound

IUPAC Nomenclature and Structural Elucidation

The unequivocally accepted IUPAC name for the compound is 2-bromo-5-fluorobenzenesulfonyl chloride [1]. Its chemical structure is characterized by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and a sulfonyl chloride group at the 1-position.

Molecular Formula: C₆H₃BrClFO₂S[1]

Canonical SMILES: C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br

The strategic placement of the bromo, fluoro, and sulfonyl chloride functionalities imparts distinct reactivity and physicochemical properties to the molecule, making it a valuable asset in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in experimental settings. The key properties of 2-bromo-5-fluorobenzenesulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 771-67-5 | [1] |

| Molecular Weight | 273.51 g/mol | [1] |

| Physical Form | Powder | |

| Melting Point | 62-63 °C | |

| Storage Temperature | Room Temperature |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2-bromo-5-fluorobenzenesulfonyl chloride typically proceeds via a diazotization-sulfonylation sequence, a robust and widely employed method for the preparation of substituted benzenesulfonyl chlorides. A plausible synthetic route is outlined below, drawing upon established methodologies for analogous transformations[2].

Conceptual Synthetic Workflow

The synthesis commences with the diazotization of 2-bromo-5-fluoroaniline. This intermediate is then subjected to a sulfonyl chloride formation reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

The following protocol is a representative, detailed procedure adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides via diazotization[2].

Materials:

-

2-Bromo-5-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-5-fluoroaniline in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sulfonylation (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of copper(I) chloride in aqueous HCl.

-

Bubble sulfur dioxide gas through this solution until saturation.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated CuCl solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the diazonium intermediate and ensuring a safe reaction.

-

Copper(I) Chloride Catalyst: CuCl acts as a catalyst in the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide.

-

Aqueous Work-up: The washing steps are essential to remove any remaining acids, unreacted starting materials, and inorganic byproducts, leading to a purer final product.

Section 3: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides.

The Cornerstone Reaction: Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is the most common and pivotal transformation, yielding the corresponding N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of sulfonamides.

Role in Kinase Inhibitor Scaffolding

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling crucial interactions with the hinge region of the kinase active site. While specific drugs utilizing this compound are not prominently in the public domain, the strategic placement of the bromo and fluoro substituents offers significant advantages for lead optimization:

-

Fluorine Atom: The introduction of a fluorine atom can modulate the pKa of the sulfonamide, enhance metabolic stability, and improve membrane permeability.

-

Bromine Atom: The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wider chemical space and the optimization of potency and selectivity.

Section 4: Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic region (7.0-8.0 ppm) showing complex splitting patterns (doublets and triplets of doublets) due to ³J(H-H) and ³J(H-F) or ⁴J(H-F) couplings. |

| ¹³C NMR | Aromatic region (110-140 ppm) showing 6 distinct signals. The carbon attached to fluorine will exhibit a large ¹J(C-F) coupling constant. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. |

| IR (Infrared) | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹). |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Section 5: Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate safety precautions.

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage.

-

Harmful if swallowed.

-

Reacts with water, alcohols, and other nucleophiles.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Keep away from moisture.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, bases, and strong oxidizing agents.

Section 6: Conclusion and Future Outlook

This compound is a powerful and versatile building block for organic synthesis and drug discovery. Its unique combination of reactive functionalities provides a robust platform for the construction of novel sulfonamides and other complex molecules. As the demand for targeted and highly specific therapeutics continues to grow, the strategic application of such well-defined chemical scaffolds will undoubtedly play an increasingly important role in the future of medicine.

References

A Comprehensive Safety & Handling Guide for 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the safety, handling, and emergency protocols for 2-bromo-5-fluorobenzene-1-sulfonyl chloride (CAS No. 771-67-5). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical principles behind the hazards and outlines a risk-based approach to ensure laboratory safety and experimental integrity.

Introduction: Understanding the Reagent

This compound is an aromatic sulfonyl halide, a class of compounds widely utilized in organic synthesis and medicinal chemistry as crucial building blocks. Their utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) moiety, which readily participates in reactions to form sulfonamides, sulfonate esters, and other derivatives. However, the very reactivity that makes this compound valuable is also the primary source of its significant hazards. This guide is structured to empower the user with the knowledge to handle this reagent not just safely, but intelligently.

Section 1: The Core Hazard Profile - A Function of Reactivity

The principal hazard associated with this compound is its classification as a corrosive substance. It is known to cause severe skin burns and eye damage and is harmful if swallowed.[1] This is not an arbitrary classification but a direct consequence of the chemical reactivity of the sulfonyl chloride functional group.

Mechanism of Corrosivity: Sulfonyl chlorides are highly susceptible to nucleophilic attack. The most common nucleophile in a laboratory environment is water, including atmospheric moisture. The reaction of this compound with water results in rapid hydrolysis, yielding 2-bromo-5-fluorobenzenesulfonic acid and hydrochloric acid (HCl). Both products are highly corrosive and are responsible for the severe tissue damage that can occur upon contact. This reactivity also means the compound is moisture-sensitive.[2][3]

The hazard statements for this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage), with the signal word "Danger".[1]

Section 2: Physicochemical & Identifier Cross-Reference

For unambiguous identification and procedural planning, the following properties are essential. The compound typically appears as a powder or solid.[1]

| Identifier | Value | Source |

| CAS Number | 771-67-5 | [1][4] |

| Molecular Formula | C₆H₃BrClFO₂S | [1][5] |

| Molecular Weight | 273.51 g/mol | N/A |

| Melting Point | 62-63 °C | [1] |

| IUPAC Name | 2-bromo-5-fluorobenzenesulfonyl chloride | [1] |

Section 3: A Risk-Based Approach to Safe Handling

Adherence to the hierarchy of controls is paramount for mitigating the risks associated with this reagent. This framework prioritizes systematic hazard reduction over reliance on personal protective equipment alone.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

1. Engineering Controls (The Primary Barrier): This is the most critical layer of protection. All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[6] The fume hood's exhaust ventilation is essential to prevent the inhalation of fine dust particles and to contain any corrosive HCl gas that may be liberated through contact with ambient moisture.[7]

2. Administrative Controls (Workflow & Practices): These are the standard operating procedures that define safe interaction with the chemical.

-

Designated Use Area: Clearly demarcate an area within the fume hood for handling this reagent to prevent cross-contamination.

-

Incompatible Materials: This compound must be stored and handled away from water, strong bases, amines, strong oxidizing agents, and acids.[2][6][8] Contact can lead to violent reactions or the release of toxic gases.

-

Good Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[8]

3. Personal Protective Equipment (PPE) (The Last Line of Defense): PPE does not prevent accidents but can mitigate injury. The following are mandatory:

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield for comprehensive protection against splashes.[7][9]

-

Skin Protection: A flame-retardant lab coat and full-length clothing are required. Handle the material with chemically resistant gloves (e.g., nitrile), which must be inspected before use and disposed of properly after handling.[7][9]

-

Respiratory Protection: Generally not required if work is performed within a functioning fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with a filter appropriate for acid gases and organic vapors should be used.[6][10]

Section 4: Emergency Protocols - Planning for Deviations

A swift and correct response to an emergency is critical to minimizing harm.

Exposure First Aid: Immediate action is required for any exposure. The primary goal is to remove the chemical from the body and seek professional medical help.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention. [2][6][8] |

| Skin Contact | Immediately remove all contaminated clothing.[6][8][9] Wash the affected skin area with plenty of soap and water.[7][9] Seek immediate medical attention. [6][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth.[6][7][9] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [2][6][9] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2][7][9] Seek immediate medical attention. |

Spill Management Protocol: For a small-scale laboratory spill, a controlled response is necessary. Under no circumstances should water be used , as it will exacerbate the hazard by creating corrosive acids.[8][11]

Caption: Workflow for managing a small laboratory spill of the reagent.

Section 5: Storage and Disposal - The Chemical Lifecycle

Proper Storage: To maintain the reagent's integrity and prevent hazardous situations, storage conditions are critical.

-

Container: Keep in a tightly closed, properly labeled container.[6]

-

Atmosphere: Store in a cool, dry, and well-ventilated area.[6] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

-

Location: Keep in a designated corrosives area, away from the incompatible materials listed in Section 3.[6]

Waste Disposal: This material and its container must be disposed of as hazardous waste.[12]

-

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

-

Follow all local, regional, and national regulations for hazardous waste disposal.

Section 6: Toxicological and Ecological Data Gaps

It is crucial to note that for this compound specifically, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] Furthermore, no component of this product is listed as a carcinogen by IARC, ACGIH, or NTP.[7] The absence of comprehensive data does not imply an absence of hazard. Therefore, a precautionary principle must be applied, treating the compound with the high degree of caution appropriate for a reactive, corrosive substance with unknown long-term health and environmental effects.

Conclusion

This compound is a potent and useful synthetic reagent whose hazardous properties are a direct result of its inherent chemical reactivity. A thorough understanding of its corrosivity, driven by its reaction with moisture, is key to its safe handling. By implementing a safety-first approach grounded in the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by strict administrative protocols and appropriate PPE—researchers can effectively mitigate the risks. Always be prepared with a clear and practiced emergency response plan.

References

- 1. This compound | 771-67-5 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Bromobenzenesulfonyl Chloride | 2905-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 771-67-5 | this compound - AiFChem [aifchem.com]

- 5. This compound | C6H3BrClFO2S | CID 50998641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. nj.gov [nj.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. carlroth.com [carlroth.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Introduction

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its trifunctionalized aromatic ring, featuring a bromine atom, a fluorine atom, and a sulfonyl chloride group, offers a versatile platform for the construction of complex molecular architectures. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of data acquisition and interpretation, grounded in established scientific literature.

The strategic placement of the bromo, fluoro, and sulfonyl chloride substituents on the benzene ring results in a unique electronic environment, which is reflected in its characteristic spectral fingerprint. Understanding these spectral features is crucial for confirming the compound's identity and purity. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, the characteristic vibrational modes observed in the IR spectrum, and the fragmentation patterns elucidated by mass spectrometry. Each section will include a detailed experimental protocol, a summary of the expected data, and an expert interpretation of the spectral features, drawing upon fundamental principles of spectroscopy and the known effects of halogen and sulfonyl substituents on aromatic systems.

Molecular Structure and Isomeric Considerations

The molecular structure of this compound is foundational to the interpretation of its spectral data. The substitution pattern on the benzene ring dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of ~220 ppm is standard.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR. The chemical shift range for fluorine is much larger than for protons, so a wider spectral width is necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl chloride, bromine, and fluorine substituents.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.8 - 8.0 | dd | J(H3-H4) ≈ 8-9, J(H3-F5) ≈ 4-5 |

| H-4 | 7.4 - 7.6 | t | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3 |

| H-6 | 8.1 - 8.3 | dd | J(H6-H4) ≈ 2-3, J(H6-F5) ≈ 7-8 |

Interpretation of ¹H NMR Spectrum:

The proton ortho to the strongly electron-withdrawing sulfonyl chloride group (H-6) is expected to be the most downfield. The fluorine atom will cause splitting of the signals for the ortho (H-6) and meta (H-3) protons, with typical H-F coupling constants as indicated. The proton at the 4-position will appear as a triplet due to coupling with the adjacent H-3 and H-6 protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts are highly dependent on the attached substituent.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted C-F Coupling Constant (Hz) |

| C-1 | 140 - 145 | d | J(C1-F5) ≈ 2-4 |

| C-2 | 120 - 125 | d | J(C2-F5) ≈ 20-25 |

| C-3 | 130 - 135 | d | J(C3-F5) ≈ 7-9 |

| C-4 | 118 - 122 | d | J(C4-F5) ≈ 20-25 |

| C-5 | 160 - 165 | d | J(C5-F5) ≈ 250-260 |

| C-6 | 135 - 140 | d | J(C6-F5) ≈ 2-4 |

Interpretation of ¹³C NMR Spectrum:

The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant and will be significantly downfield. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbon bearing the sulfonyl chloride group (C-1) and the carbon bearing the bromine (C-2) will also have characteristic chemical shifts.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 5-position.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-5 | -105 to -115 | ddd |

Interpretation of ¹⁹F NMR Spectrum:

The chemical shift of the fluorine atom is sensitive to its electronic environment. The signal will be split into a doublet of doublet of doublets due to coupling with the two ortho protons (H-4 and H-6) and the one meta proton (H-3).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the IR beam and collect the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the sulfonyl chloride group, the aromatic ring, and the carbon-halogen bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Asymmetric SO₂ stretch | 1380 - 1360 | Strong |

| Symmetric SO₂ stretch | 1190 - 1170 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-F stretch | 1250 - 1000 | Strong |

| S-Cl stretch | 600 - 500 | Medium |

| C-Br stretch | 700 - 500 | Medium |

Interpretation of IR Spectrum:

The most prominent features in the IR spectrum will be the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations will appear in the fingerprint region and can be used for further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectral Data

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing bromine and chlorine.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 272, 274, 276 | Molecular ion |

| [M-Cl]⁺ | 237, 239 | Loss of chlorine radical |

| [M-SO₂Cl]⁺ | 173, 175 | Loss of sulfonyl chloride radical |

| [C₆H₃BrF]⁺ | 173, 175 | Bromofluorophenyl cation |

| [C₆H₃FSO₂]⁺ | 158 | Fluorobenzenesulfonyl cation |

Interpretation of Mass Spectrum:

The molecular ion peak will appear as a cluster of peaks due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peak in the molecular ion cluster will be at m/z 272. The fragmentation pattern will be dominated by the loss of the relatively weak S-Cl bond to give the [M-Cl]⁺ ion. Further fragmentation can involve the loss of the entire sulfonyl chloride group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides an unambiguous characterization of this important synthetic intermediate. This guide has outlined the expected spectral features based on established principles of spectroscopy and substituent effects. By following the detailed experimental protocols and utilizing the interpretive guidance provided, researchers can confidently verify the identity and purity of this compound, ensuring the success of their synthetic endeavors. The synergistic use of these analytical techniques forms a self-validating system for the structural elucidation of complex organic molecules.

solubility of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Introduction

This compound is a pivotal reagent in the landscape of modern organic synthesis. Its unique trifunctional molecular architecture—featuring a sulfonyl chloride group, a bromine atom, and a fluorine atom on a benzene ring—renders it a versatile building block for creating complex molecules, particularly in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] The reactivity of the sulfonyl chloride group allows for the facile formation of sulfonamides and sulfonates, while the halogenated phenyl ring offers strategic points for further functionalization through cross-coupling reactions.

The success of synthetic transformations involving this reagent is fundamentally tethered to its behavior in solution. A comprehensive understanding of its solubility is not merely academic; it is a critical parameter that dictates reaction kinetics, influences purification strategies, and ultimately governs the efficiency and scalability of a synthetic process. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both foundational knowledge and practical, field-proven methodologies for its assessment.

Physicochemical Properties: The Foundation of Solubility

Before delving into its solubility profile, it is essential to understand the intrinsic physicochemical properties of this compound. These properties, summarized in the table below, provide the first clues to its behavior in various solvent systems. The compound presents as a solid at room temperature with a relatively high molecular weight and a melting point of 62-63 °C.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClFO₂S | [3] |

| Molecular Weight | 273.51 g/mol | [3] |

| Appearance | Powder | [2] |

| Melting Point | 62-63 °C | [2] |

| CAS Number | 771-67-5 | [2][3] |

| InChI Key | JUJFSUADOZWKSR-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.7 | [3] |

The calculated XLogP3 value of 2.7 suggests a moderate degree of lipophilicity, predicting preferential solubility in organic solvents over water.[3] However, the highly polar and reactive sulfonyl chloride group introduces complexity to this prediction.

Solubility Profile: A Solvent-by-Solvent Analysis

The is a direct consequence of the interplay between its molecular structure and the properties of the solvent. While extensive quantitative public data is limited, a qualitative understanding can be derived from its chemical nature and by analogy to similar sulfonyl chlorides.[4]

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, especially from protic solvents. This reactivity is a critical consideration.

-

Protic Solvents (e.g., Water, Alcohols): These solvents are generally not recommended for dissolving this compound. The lone pair of electrons on the oxygen atom will readily attack the electrophilic sulfur center, leading to a solvolysis reaction (hydrolysis in water, alcoholysis in alcohols) that consumes the starting material to form the corresponding sulfonic acid or sulfonate ester.[4] This is not a true dissolution but a chemical reaction. The low intrinsic solubility of aryl sulfonyl chlorides in aqueous media can sometimes lead to their precipitation from the reaction mixture before significant hydrolysis occurs, a phenomenon exploited in certain aqueous synthesis protocols.[5]

-

Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices for dissolving sulfonyl chlorides. They possess high dielectric constants that can stabilize the polar solute, but they lack the acidic proton that would lead to rapid decomposition.

-

Aprotic Nonpolar & Weakly Polar Solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate): Solubility in these solvents is expected to be variable. Solvents like dichloromethane and tetrahydrofuran (THF) often provide a good balance of solubilizing power without promoting unwanted side reactions, making them common choices for reactions involving sulfonyl chlorides.

The following table provides a qualitative summary of expected solubility at ambient temperature.

| Solvent | Formula | Type | Expected Solubility | Rationale & Causality |

| Water | H₂O | Protic, Polar | Reactive/Insoluble | Highly reactive; undergoes rapid hydrolysis to the sulfonic acid.[4] |

| Methanol/Ethanol | CH₃OH/C₂H₅OH | Protic, Polar | Reactive | Undergoes alcoholysis to form the corresponding sulfonate ester. |

| Acetone | C₃H₆O | Aprotic, Polar | Soluble | Good solvating power for polar functional groups. |

| Acetonitrile | C₂H₃N | Aprotic, Polar | Soluble | Often used in reactions due to its polarity and relative inertness. |

| Dichloromethane | CH₂Cl₂ | Aprotic, Weakly Polar | Soluble | A common solvent for reactions with sulfonyl chlorides. |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Weakly Polar | Soluble | Good general-purpose solvent for a wide range of organic reagents. |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Weakly Polar | Soluble | Good solvating power, often used in workup and purification.[6] |

| Toluene | C₇H₈ | Aprotic, Nonpolar | Partially Soluble | Lower polarity may limit solubility compared to more polar options. |

| Hexanes/Heptane | C₆H₁₄/C₇H₁₆ | Aprotic, Nonpolar | Insoluble | The high polarity of the sulfonyl chloride is incompatible with nonpolar alkanes. |

Experimental Protocols for Precise Solubility Determination

To move beyond qualitative estimates, rigorous experimental determination is necessary. The following protocols are designed as self-validating systems to ensure accuracy and reproducibility.

Safety First: this compound is classified as a corrosive material that causes severe skin burns and eye damage.[2][7] It is also moisture-sensitive and contact with water can liberate toxic gas.[8] All handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

Method 1: Rapid Qualitative Assessment

This method provides a quick, preliminary evaluation of solubility in various anhydrous solvents.

Objective: To rapidly classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a given solvent.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a dry 1-dram vial.

-

Solvent Addition: Add 1 mL of the chosen anhydrous solvent to the vial.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Observation: Visually inspect the solution against a well-lit, contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear, particle-free solution.

-

Partially Soluble: A significant portion of the solid dissolves, but undissolved particles remain suspended or settled.

-

Insoluble: The solid shows no apparent sign of dissolving.

-

-

Record: Meticulously record the observations for each solvent tested.

Method 2: Quantitative Shake-Flask Gravimetric Method

This is the gold-standard method for determining the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the precise concentration (e.g., in mg/mL) of a saturated solution.

Causality of Design: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent, and that only the dissolved solute is measured.

Methodology:

-

Supersaturation: Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent (e.g., 5 mL). The excess solid is crucial to ensure the final solution is truly saturated.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a minimum of 24 hours. This extended period ensures that the dissolution process reaches a state of dynamic equilibrium.

-

Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle completely. This step is critical for preventing contamination of the supernatant with undissolved particles.

-

Sample Withdrawal & Filtration:

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.

-

Immediately filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed, dry evaporating dish or vial. The PTFE filter is chosen for its broad chemical compatibility.[11] This filtration step is the most critical for accuracy, as it removes any microscopic, undissolved crystals that would otherwise inflate the final mass.[4]

-

-

Solvent Evaporation: Gently evaporate the solvent from the filtered solution. This can be achieved under a slow stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the compound's melting point to prevent decomposition.

-

Mass Determination:

-

Once the solvent is fully removed, place the evaporating dish in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish containing the solid residue on a calibrated analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight (tare) of the empty dish from the final weight.

-

Determine the solubility by dividing the mass of the residue by the volume of the supernatant withdrawn (e.g., mg/mL).

-

Caption: Workflow for the Shake-Flask Gravimetric Solubility Method.

Implications for Research and Drug Development

A thorough understanding of solubility is paramount for the effective utilization of this compound in any synthetic application.

-

Optimizing Reaction Conditions: Solubility directly impacts reaction kinetics. In a homogeneous solution, where the reagent is fully dissolved, reaction rates are typically faster and more reproducible. If the reagent is only partially soluble, the reaction becomes mass-transfer limited, leading to slower, less predictable outcomes. Choosing a solvent in which the reagent is sufficiently soluble at the desired reaction temperature is a primary step in process optimization.

-

Purification Strategies: Solubility data is the bedrock of purification by crystallization. To effectively crystallize a product derived from this reagent, one must identify a solvent system in which the product has high solubility at an elevated temperature but low solubility at a reduced temperature, while impurities remain soluble.

-

Process Safety and Scalability: On a larger scale, poor solubility can lead to clogged transfer lines and inconsistent heating. Furthermore, the heat of dissolution (or reaction) is better managed in a homogeneous system. The use of aqueous conditions for sulfonyl chloride synthesis, for instance, leverages the compound's low solubility to protect it from hydrolysis and allow for direct precipitation, simplifying isolation and enhancing safety.[5]

Caption: Factors influencing solubility and their synthetic impact.

Conclusion

This compound is a valuable synthetic intermediate whose utility is deeply intertwined with its solubility characteristics. While its reactivity with protic solvents necessitates the use of anhydrous aprotic media, its solubility within this class can be readily determined through systematic experimental evaluation. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for assessing and leveraging the solubility of this key reagent. By grounding experimental design in a solid understanding of its physicochemical properties, chemists can unlock its full synthetic potential, leading to more efficient, scalable, and reliable processes.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 771-67-5 [sigmaaldrich.com]

- 3. This compound | C6H3BrClFO2S | CID 50998641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. 2-Bromo-5-fluorobenzenesulfonyl chloride [oakwoodchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. aaronchem.com [aaronchem.com]

- 11. walchem.com [walchem.com]

stability and storage of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Introduction

This compound is a pivotal reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its utility as a precursor for introducing the 2-bromo-5-fluorophenylsulfonyl moiety is critical for the synthesis of complex sulfonamides, a class of compounds renowned for a wide spectrum of biological activities.[1] The integrity of this reagent is paramount; its degradation not only results in the loss of valuable material but also introduces impurities that can complicate reaction pathways, reduce yields, and compromise the purity of final products. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound and outlines rigorous, field-proven protocols for its optimal storage and handling.

Physicochemical and Structural Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper management. This compound is a solid at room temperature, a characteristic that aids in its handling compared to liquid analogs.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 771-67-5 | [2][3] |

| Molecular Formula | C₆H₃BrClFO₂S | [3] |

| Molecular Weight | 273.51 g/mol | [3] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 62-63 °C | [2] |

The spatial arrangement of the electrophilic sulfonyl chloride group adjacent to a sterically demanding bromine atom on the aromatic ring influences its reactivity and stability.

Caption: Molecular Structure of this compound.

Chemical Stability and Degradation Pathways

The primary vulnerability of all sulfonyl chlorides, including the title compound, is their susceptibility to nucleophilic attack, particularly by water. This dictates the necessary precautions for storage and handling.

Hydrolytic Instability: The Primary Degradation Pathway

The sulfonyl chloride functional group is highly reactive towards water. This reaction, known as hydrolysis, is the most common and significant degradation pathway under standard laboratory conditions.[4] The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophiles like water.

The reaction proceeds as follows: R-SO₂Cl + H₂O → R-SO₃H + HCl [4]

This process results in the conversion of the reactive sulfonyl chloride to the corresponding, and generally less useful, 2-bromo-5-fluorobenzenesulfonic acid and hydrochloric acid. The consequences of hydrolysis are severe:

-

Loss of Active Reagent: The concentration of the desired starting material decreases over time.

-

Introduction of Corrosive Byproducts: The generation of HCl can create a corrosive microenvironment within the storage container, potentially compromising the container and accelerating further degradation.

-

Catalysis of Side Reactions: The presence of strong acids (both the sulfonic acid and HCl) can lead to unintended side reactions in subsequent synthetic steps.

Caption: Primary degradation pathway of this compound via hydrolysis.

Thermal and Photochemical Stability

While sulfonyl chlorides can undergo thermal decomposition, this typically requires elevated temperatures and is a less immediate concern than hydrolysis during routine storage.[5][6] The decomposition mechanisms can be complex, proceeding through either radical or ionic pathways depending on the specific molecular structure and conditions.[6] For practical purposes, storing the compound away from heat sources is sufficient to mitigate this risk.

Photodegradation, induced by exposure to UV light, can also be a concern for aromatic compounds.[7] However, as this compound is a solid typically stored in opaque containers, this degradation route is considered secondary to moisture-induced hydrolysis.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound. The core principle is the rigorous exclusion of atmospheric moisture.

Optimal Storage Conditions

The following conditions are recommended to maximize the shelf-life and ensure the quality of the reagent.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or in a cool, dark place | Reduces the rate of potential degradation pathways and minimizes moisture content in the headspace of the container.[8] |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture, directly inhibiting the primary hydrolysis degradation pathway.[8][9] |

| Container | Tightly sealed, original manufacturer's bottle or a glass container with a PTFE-lined cap. | Prevents ingress of atmospheric moisture and air. The material should be compatible and non-reactive.[9] |

| Environment | Store in a dedicated desiccator or a dry cabinet. | Provides a secondary barrier against ambient humidity. |

Incompatible Materials

To prevent unintended reactions and degradation, this compound must be stored separately from the following chemical classes:

-

Water and Moisture: As detailed, causes rapid hydrolysis.[4]

-

Alcohols and Amines: React readily to form sulfonate esters and sulfonamides, respectively, consuming the reagent.[4]

-

Strong Bases (e.g., Hydroxides, Alkoxides): Can catalyze rapid hydrolysis and other decomposition reactions.[9]

-

Strong Oxidizing Agents: Potential for highly exothermic or explosive reactions.[9]

-

Strong Acids: While a product of hydrolysis, storing with other strong acids is poor practice and can promote other reactions.[9]

Step-by-Step Protocol for Handling and Aliquoting

The moment a container is opened presents the highest risk of moisture contamination. The following workflow is designed to minimize this risk.

-

Equilibration: Remove the container from cold storage (e.g., refrigerator) and allow it to warm to ambient laboratory temperature for at least 30-60 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-